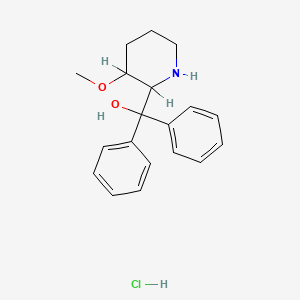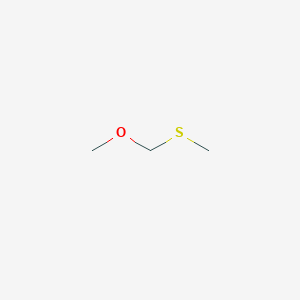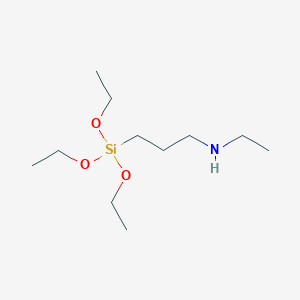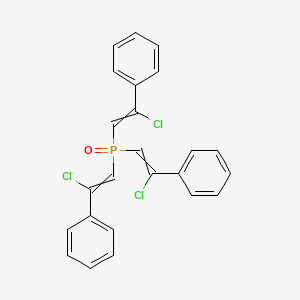
Difluoroiodophosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoroiodophosphine is a chemical compound with the formula F₂IP. It is a member of the fluorophosphine family, characterized by the presence of both fluorine and iodine atoms bonded to a phosphorus atom.
Métodos De Preparación
Difluoroiodophosphine can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus triiodide (PI₃) with fluorine gas (F₂) under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition of the product. Another method involves the reaction of phosphorus trifluoride (PF₃) with iodine (I₂) in the presence of a catalyst .
Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions must be carefully controlled to ensure the safety and purity of the final product .
Análisis De Reacciones Químicas
Difluoroiodophosphine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form difluorophosphoric acid (F₂POH) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can yield difluorophosphine (F₂PH) when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involving this compound often result in the formation of various fluorophosphine derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed from these reactions are difluorophosphoric acid, difluorophosphine, and alkyl difluorophosphines .
Aplicaciones Científicas De Investigación
Difluoroiodophosphine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its unique chemical properties may lead to the discovery of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism by which difluoroiodophosphine exerts its effects involves its ability to form stable complexes with other molecules. The phosphorus atom in this compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including coordination with metal ions and interaction with biological macromolecules .
Comparación Con Compuestos Similares
Difluoroiodophosphine can be compared with other fluorophosphine compounds such as difluorophosphine (F₂PH) and trifluorophosphine (PF₃).
Difluorophosphine (F₂PH): This compound is similar to this compound but lacks the iodine atom. It is less reactive and has different chemical properties.
Trifluorophosphine (PF₃): This compound contains three fluorine atoms bonded to phosphorus.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and stability characteristics .
Propiedades
Número CAS |
13819-11-9 |
|---|---|
Fórmula molecular |
F2IP |
Peso molecular |
195.8750 g/mol |
Nombre IUPAC |
difluoro(iodo)phosphane |
InChI |
InChI=1S/F2IP/c1-4(2)3 |
Clave InChI |
KBMVMROLNNLWIS-UHFFFAOYSA-N |
SMILES canónico |
FP(F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)

